1-Ethoxypropan-2-amine hydrochloride physical and chemical properties
1-Ethoxypropan-2-amine hydrochloride physical and chemical properties
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethoxypropan-2-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Ethoxypropan-2-amine hydrochloride (CAS No: 1185304-14-6). As a bifunctional molecule featuring both an ether and a primary amine, this compound serves as a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base. This document consolidates critical data on its chemical structure, physicochemical parameters, reactivity, spectroscopic signature, and safe handling protocols, offering a foundational resource for researchers and drug development professionals.
Chemical Identity and Structure
1-Ethoxypropan-2-amine hydrochloride is the salt of an aliphatic primary amine. The core structure consists of a propane chain substituted with an ethoxy group at the C1 position and an amino group at the C2 position. The hydrochloride salt is formed by the protonation of the primary amine, which is the most basic site in the molecule.
-
IUPAC Name: 1-ethoxypropan-2-amine hydrochloride
-
CAS Number: 1185304-14-6[1]
-
Molecular Weight: 139.62 g/mol [3]
The structural representation clarifies the connectivity of the atoms and the location of the chiral center at C2.
Caption: Chemical structure of 1-Ethoxypropan-2-amine hydrochloride.
Physicochemical Properties
The physical properties of 1-Ethoxypropan-2-amine hydrochloride are dictated by its ionic nature as a salt and the underlying molecular structure of the parent amine. The hydrochloride form typically confers higher melting points and greater water solubility compared to the free amine.
| Property | Value | Source |
| Molecular Weight | 139.62 g/mol | [3] |
| Exact Mass | 139.0763918 g/mol | [1] |
| Physical Form | Data not widely available; typically a solid (powder) or oil. | |
| Topological Polar Surface Area | 35.2 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Solubility | Expected to be miscible with water and soluble in lower alcohols like methanol and ethanol. | N/A |
Chemical Properties and Reactivity
The reactivity of 1-Ethoxypropan-2-amine is characterized by its two primary functional groups: the primary amine and the ether linkage.
Amine Reactivity
As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. It readily undergoes reactions typical of primary amines, including:
-
Alkylation and Acylation: The amine can be alkylated by alkyl halides or acylated by acid chlorides and anhydrides to form secondary amines and amides, respectively.[4]
-
Reaction with Carbonyls: It can react with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines (reductive amination).
-
Sulfonamide Formation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields sulfonamides. This reaction forms the basis of the Hinsberg test to distinguish between primary, secondary, and tertiary amines.[4]
The hydrochloride salt is stable under normal conditions.[5] To initiate reactions at the amine center, the free base must typically be liberated by treatment with a stoichiometric amount of a stronger, non-nucleophilic base (e.g., triethylamine, sodium bicarbonate).
Ether Stability
The ethoxy group is generally stable and unreactive under most conditions used to modify the amine group. Cleavage of the ether C-O bond requires harsh conditions, such as treatment with strong acids like HBr or HI at elevated temperatures.
Role as a Synthetic Intermediate
This compound is a versatile building block in medicinal chemistry.[2] Its bifunctional nature allows it to be incorporated into larger molecules to introduce the 1-ethoxypropan-2-ylamino moiety, which can be crucial for modulating properties like solubility, lipophilicity, and biological activity.[2]
Spectroscopic Characterization: Predictive ¹H NMR Analysis
-
-CH(NH₃⁺)- Proton (C2): This proton is adjacent to a CH₂ group (2 protons) and a CH₃ group (3 protons), resulting in a complex splitting pattern, likely a multiplet. It would appear relatively downfield due to the deshielding effect of the adjacent ammonium group.
-
-O-CH₂-CH₃ Protons (C4): These two protons are adjacent to a CH₃ group, so they will appear as a quartet.
-
-O-CH₂-CH₃ Protons (C5): These three protons are adjacent to a CH₂ group, causing them to appear as a triplet.
-
-CH₂-O- Protons (C1): These two protons are adjacent to the chiral C2 methine proton. They are diastereotopic and will likely appear as two separate signals, each split into a doublet of doublets (dd), or as a complex multiplet.
-
-CH(NH₃⁺)-CH₃ Protons (C3): These three protons are adjacent to the single C2 proton, and thus will appear as a doublet.
-
-NH₃⁺ Protons: In aprotic solvents like DMSO-d₆, these protons would appear as a broad singlet. In D₂O, they would exchange with the solvent and become invisible.
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopic Analysis
This protocol describes a standardized method for acquiring a high-quality ¹H NMR spectrum for structural verification.
Caption: Workflow for ¹H NMR spectroscopic analysis.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 1-Ethoxypropan-2-amine hydrochloride into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). D₂O is often preferred for hydrochloride salts due to high solubility.
-
Standard: Add a small amount of an internal standard, such as DSS for D₂O or TMS for other solvents, to reference the chemical shifts to 0.00 ppm.[7]
-
Transfer: Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Perform standard instrument setup procedures: locking onto the deuterium signal, tuning the probe to the correct frequency, and shimming the magnetic field to achieve homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 16 to 64) should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis: Integrate the signal areas to determine proton ratios and assign the chemical shifts of the observed resonances to the corresponding protons in the molecule.[8]
Safety and Handling
While a specific, comprehensive safety data sheet for 1-Ethoxypropan-2-amine hydrochloride is not widely published, data for structurally similar amine hydrochlorides and related compounds provide guidance on safe handling.[9]
-
Hazard Classification: Generally classified as an irritant.[1]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid breathing dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances.[9]
-
Conclusion
1-Ethoxypropan-2-amine hydrochloride is a synthetically useful primary amine derivative. Its hydrochloride salt form provides enhanced stability and ease of handling for laboratory use. This guide has detailed its fundamental physicochemical properties, predicted spectroscopic characteristics, and essential handling protocols. A thorough understanding of these properties is critical for its effective and safe application in research and development, particularly for scientists engaged in the design and synthesis of novel chemical entities.
References
-
PubChem. 1-Ethoxypropan-2-amine. National Center for Biotechnology Information. Available from: [Link]
-
PubChemLite. Ethoxy(propan-2-yl)amine hydrochloride (C5H13NO). Available from: [Link]
-
CPAchem. 1-Ethoxy-2-Propanol Safety data sheet. Available from: [Link]
-
NCERT. Alcohols, Phenols and Ethers. Available from: [Link]
-
Ataman Kimya. 1-ETHOXY-2-PROPANOL. Available from: [Link]
-
PubChem. 2-Ethoxypropan-1-amine. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN109384677A - A method of synthesis primary amine hydrochloride.
-
Michigan State University Department of Chemistry. Amine Reactivity. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. Available from: [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. Available from: [Link]
-
Cheméo. Chemical Properties of 2-Propanol, 1-ethoxy- (CAS 1569-02-4). Available from: [Link]
- Holzgrabe, U. et al. NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis.
-
Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Available from: [Link]
-
Haz-Map. 1-Ethoxy-2-propanol - Hazardous Agents. Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Ethoxy(propan-2-yl)amine hydrochloride|CAS 1909313-11-6 [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
- 5. Page loading... [wap.guidechem.com]
- 6. alpaipars.com [alpaipars.com]
- 7. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. aksci.com [aksci.com]
- 10. 2-Ethoxypropan-1-amine | C5H13NO | CID 22450283 - PubChem [pubchem.ncbi.nlm.nih.gov]
